molecular formula C11H9NO3 B6285592 1-methoxyisoquinoline-6-carboxylic acid CAS No. 1368050-12-7

1-methoxyisoquinoline-6-carboxylic acid

Cat. No.: B6285592
CAS No.: 1368050-12-7
M. Wt: 203.2
InChI Key:
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Description

1-Methoxyisoquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₁H₉NO₃ It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate. This reaction proceeds through the loss of water rather than methanol, resulting in the formation of the desired ester .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Methoxyisoquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methoxyisoquinoline-3-carboxylic acid
  • 6-Methoxyisoquinoline
  • 1-Arylisoquinoline-3-carboxylic acid

Comparison: 1-Methoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methoxyisoquinoline-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methoxybenzoic acid", "ortho-toluidine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium carbonate", "potassium permanganate", "sulfuric acid", "sodium chloride", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Nitration of 2-methoxybenzoic acid with a mixture of nitric and sulfuric acid to form 2-methoxy-5-nitrobenzoic acid.", "Step 2: Reduction of 2-methoxy-5-nitrobenzoic acid with sodium bisulfite to form 2-methoxy-5-aminobenzoic acid.", "Step 3: Cyclization of 2-methoxy-5-aminobenzoic acid with ortho-toluidine in the presence of sulfuric acid to form 1-methoxyisoquinoline-6-carboxylic acid.", "Step 4: Purification of the crude product by recrystallization from ethanol and drying under vacuum to obtain the final product." ] }

CAS No.

1368050-12-7

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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